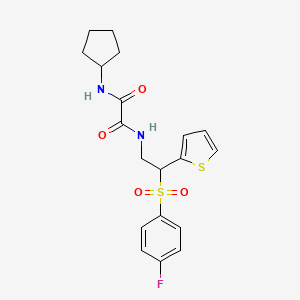
N1-cyclopentyl-N2-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-cyclopentyl-N2-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a key role in cytokine signaling, and its inhibition has been shown to be effective in the treatment of autoimmune diseases.
Aplicaciones Científicas De Investigación
Selective COX-2 Inhibition
A study focused on the synthesis of sulfonamide derivatives, highlighting their potential as selective cyclooxygenase-2 (COX-2) inhibitors. This research is significant for developing treatments for conditions like arthritis and acute pain, underscoring the role of fluorine atoms in enhancing selectivity and potency (Hashimoto et al., 2002).
Fluorinated Compounds in Organic Synthesis
Research on the synthesis and reactivity of fluorinated compounds, such as the preparation of fluorinated [4+2] cycloadducts, sheds light on the utility of fluorine in modifying chemical reactivity and stability. This area is crucial for creating novel materials and pharmaceuticals with enhanced properties (Crowley et al., 1996).
Catalysis and Oxidative Reactions
The study on oxidative enantioselective α-fluorination of aliphatic aldehydes using N-heterocyclic carbene catalysis represents a groundbreaking approach to introducing fluorine atoms into organic molecules, a key step in synthesizing many pharmaceuticals and agrochemicals (Li et al., 2014).
Immunomodulation
A novel synthetic immunomodulator, N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide, was found to enhance the immune response in various experimental models, indicating the potential application of similar compounds in boosting immune responses against tumors or infections (Wang et al., 1988).
Insecticide Development
Flubendiamide and sulfoxaflor represent a new class of insecticides with novel mechanisms of action, offering effective control against lepidopterous pests and sap-feeding insects, respectively. Research in this area highlights the potential of fluorine-containing compounds in developing safer and more effective pest control solutions (Tohnishi et al., 2005); (Zhu et al., 2011).
Propiedades
IUPAC Name |
N'-cyclopentyl-N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S2/c20-13-7-9-15(10-8-13)28(25,26)17(16-6-3-11-27-16)12-21-18(23)19(24)22-14-4-1-2-5-14/h3,6-11,14,17H,1-2,4-5,12H2,(H,21,23)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOALYBISNNSLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B2405967.png)
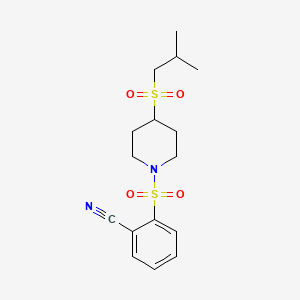
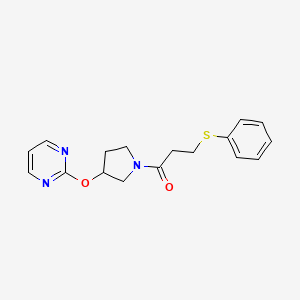
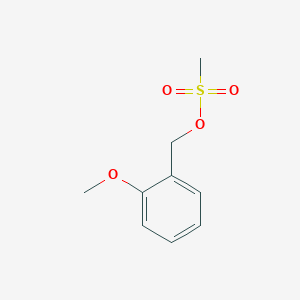
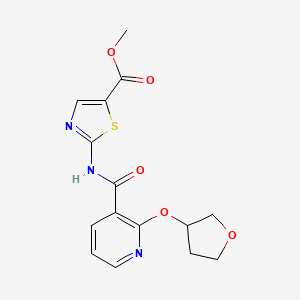
![Methyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2405977.png)
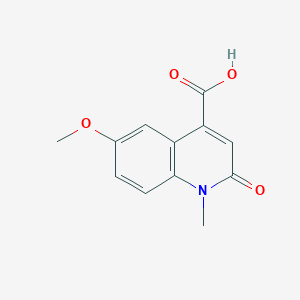
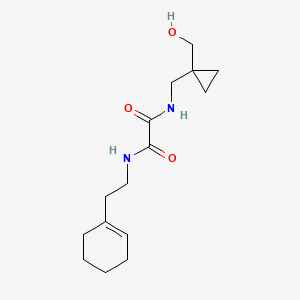
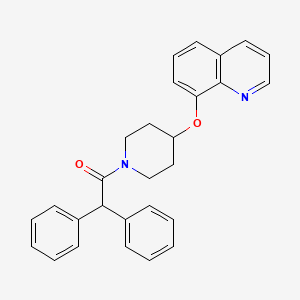
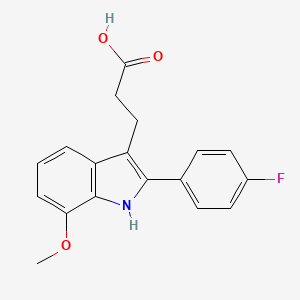
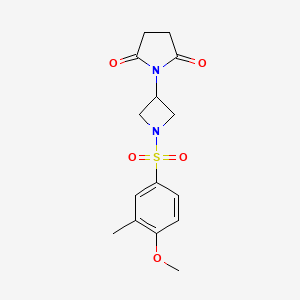
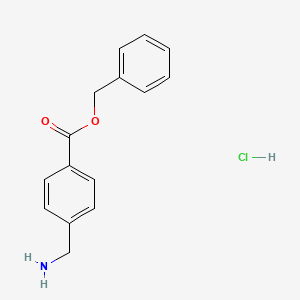
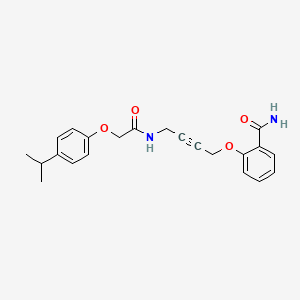
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2405990.png)